TERT-BUTYL N-[2-(NAPHTHALEN-2-YL)ETHYL]CARBAMATE
Overview
Description
TERT-BUTYL N-[2-(NAPHTHALEN-2-YL)ETHYL]CARBAMATE: is a chemical compound with the molecular formula C17H21NO2 and a molecular weight of 271.36 g/mol . It is commonly used in organic synthesis and has applications in various scientific research fields.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that carbamates typically work by interacting with their targets and causing changes in their function .
Biochemical Pathways
Carbamates are generally involved in a variety of biological processes .
Pharmacokinetics
It’s known that the compound has a molecular weight of 28736, which may influence its bioavailability .
Result of Action
Similar compounds have been known to cause a variety of effects depending on their targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of TERT-BUTYL N-[2-(NAPHTHALEN-2-YL)ETHYL]CARBAMATE. For instance, pH, temperature, and reaction time were found to be critical factors in the yield of a similar compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL N-[2-(NAPHTHALEN-2-YL)ETHYL]CARBAMATE typically involves the reaction of tert-butyl chloroformate with 2-(naphthalen-2-yl)ethylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine or sodium carbonate is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is usually purified by recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: TERT-BUTYL N-[2-(NAPHTHALEN-2-YL)ETHYL]CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
TERT-BUTYL N-[2-(NAPHTHALEN-2-YL)ETHYL]CARBAMATE has a wide range of applications in scientific research, including:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- tert-Butyl N-[2-hydroxy-2-(naphthalen-2-yl)ethyl]carbamate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl carbamate
Comparison: TERT-BUTYL N-[2-(NAPHTHALEN-2-YL)ETHYL]CARBAMATE is unique due to its specific structure, which includes a naphthalene ring. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. For example, the presence of the naphthalene ring can influence the compound’s solubility, stability, and reactivity in various chemical reactions .
Properties
IUPAC Name |
tert-butyl N-(2-naphthalen-2-ylethyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-17(2,3)20-16(19)18-11-10-13-8-9-14-6-4-5-7-15(14)12-13/h4-9,12H,10-11H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEWTYBARDMNDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC2=CC=CC=C2C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457019 | |
Record name | Carbamic acid, [2-(2-naphthalenyl)ethyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179386-73-3 | |
Record name | Carbamic acid, [2-(2-naphthalenyl)ethyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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